Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Description
Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound that likely exhibits interesting chemical and physical properties due to its structural features, which include a thiophene ring, a thiadiazole moiety, and an ester group. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential behavior of the compound .
Synthesis Analysis
The synthesis of related thiazole and thiophene derivatives typically involves the reaction of precursor molecules under various conditions. For instance, ethyl 2-chlorothiazole-5-carboxylate reacts with benzene to give no product, but with ethyl 2-iodothiazole-5-carboxylate, it yields ethyl 3-phenylisothiazole-4-carboxylate . Similarly, acylaminocyanoesters react with dithiadiphosphetane disulfide to form substituted aminothiazoles . These reactions suggest that the synthesis of the compound would likely involve strategic functionalization of the thiophene and thiadiazole rings, followed by esterification.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of a related compound, 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters, was established by spectroscopic means and X-ray crystallography . These techniques could be used to determine the molecular structure of Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate, providing insights into its geometry and electronic configuration.
Chemical Reactions Analysis
Thiazole and thiophene derivatives participate in various chemical reactions. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes heterocyclization reactions to yield bisthiazole and bisthiolane derivatives . The presence of amino and ester groups in the compound of interest suggests that it could undergo similar reactions, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and thiophene derivatives can be inferred from their photophysical properties and reactivity. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds indicate π→π* transitions and fluorescence, suggesting that the compound may also exhibit such properties . Additionally, the reactivity of these compounds in various chemical reactions provides insights into their chemical stability and potential applications .
Relevant Case Studies
While no direct case studies on Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate were found, the literature on related compounds provides valuable information. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved elemental analysis, FT-IR, and X-ray diffraction, which could be applicable to the compound of interest . Similarly, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with nucleophilic reagents to yield various heterocyclic derivatives could serve as a model for understanding the reactivity of the compound .
Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research on similar compounds often involves their synthesis and detailed structural analysis using techniques like X-ray diffraction. For instance, the study by Minga et al. (2005) focuses on the synthesis and crystal structure determination of a related compound, providing insights into its molecular geometry, crystal packing, and potential for interacting with biological targets based on its structure (Minga, 2005).
Antimicrobial and Antioxidant Properties
Compounds within this category have been evaluated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized a series of compounds and tested them for these properties, finding specific derivatives that exhibited significant activity. This highlights the potential of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Heterocyclization Reactions
The exploration of heterocyclization reactions, as discussed by Khodairy and El-Saghier (2011), shows the chemical versatility of such compounds and their derivatives. These reactions can lead to the creation of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Khodairy & El-Saghier, 2011).
properties
IUPAC Name |
ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-5-9-11(22-17-16-9)12(18)15-13-10(14(19)20-6-2)7(3)8(4)21-13/h5-6H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLSNVNJNXKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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